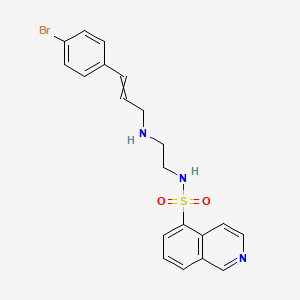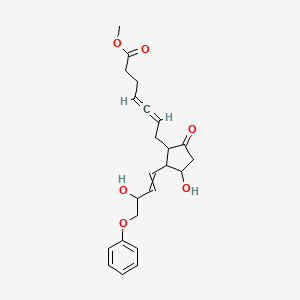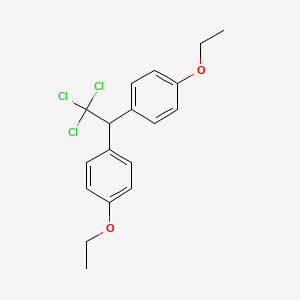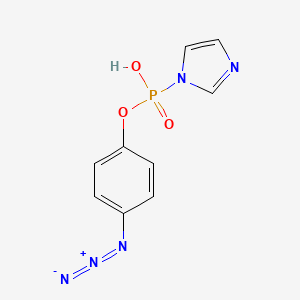
シトロネリック酸
概要
説明
Citronellic acid, also known as citronellate or callitrol, belongs to the class of organic compounds known as acyclic monoterpenoids. These are monoterpenes that do not contain a cycle. Citronellic acid exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, citronellic acid is primarily located in the cytoplasm. Citronellic acid is a fatty, floral, and grassy tasting compound that can be found in a number of food items such as peppermint, lemon grass, lemon balm, and mandarin orange (clementine, tangerine). This makes citronellic acid a potential biomarker for the consumption of these food products.
Citronellic acid is a monounsaturated fatty acid that is oct-6-enoic acid carrying methyl groups at positions 3 and 7. It has a role as a plant metabolite and a flavouring agent. It is a monoterpenoid, a medium-chain fatty acid and a monounsaturated fatty acid. It derives from a citronellal.
科学的研究の応用
酵母培養における生体変換
シトロネリック酸は、ゲラニオールまたはネロールが添加された酵母培養液中で検出されています {svg_1} {svg_2}. これは、シトロネリック酸が、シトラールからシトロネラールへの変換、続いてシトロネラールの酸化によって生成される可能性を示唆しています {svg_3} {svg_4}. これは、モノテルペンアルコールであるゲラニオールとネロールの酵母培養液中でのゲラニック酸およびシトロネリック酸への生体変換に関する最初の報告です {svg_5} {svg_6}.
アルコール飲料中の香気成分
シトロネリック酸は、アルコール飲料中の重要な香気成分の1つです {svg_7} {svg_8}. 多くの香気成分は、さまざまな種類のアルコール飲料中で特徴付けられています。 特に、アルコール発酵中に生成されるエステル類と高級アルコール類は、存在する化合物の種類とその濃度に応じて、アルコール飲料にさまざまな香りを与えます {svg_9} {svg_10}.
テルペノイド変換
テルペノイドは、2つのC5-イソプレンユニットで構成されており、植物に広く見られます。テルペノイドは、ワインやビール中の重要な香気成分です {svg_11} {svg_12}. 特に、ゲラニオール、リナロール、ネロール、シトロネロール、α-テルピネオールは、強い香気特性を持つ化合物として知られています {svg_13} {svg_14}. シトロネリック酸は、これらのテルペノイドの変換において役割を果たしています {svg_15} {svg_16}.
立体異性体の合成
シトロネリック酸は、3,11-ジメチルノナコサン-2-オンと29-ヒドロキシ-3,11-ジメチルノナコサン-2-オンの立体異性体の合成に使用されました {svg_17} {svg_18}.
Safety and Hazards
作用機序
Target of Action
Citronellic acid, also known as 3,7-dimethyl-6-octenoic acid , is a monoterpenoid It’s known that monoterpenoids can interact with a variety of biological targets, including proteins, enzymes, and cell membranes, influencing their function and structure .
Mode of Action
It’s suggested that citronellic acid might be produced through the conversion of citral to citronellal followed by the oxidation of citronellal . The interaction of citronellic acid with its targets often results in changes to the target’s function, potentially leading to various biological effects .
Biochemical Pathways
Citronellic acid is involved in the bioconversion of monoterpene alcohols, geraniol and nerol, to geranic acid and citronellic acid in yeast culture . This suggests that citronellic acid might play a role in the metabolism of these monoterpenes.
Pharmacokinetics
As a monoterpenoid, it’s likely that citronellic acid is lipophilic, which could influence its absorption and distribution within the body
Result of Action
It’s known that monoterpenoids can have various biological activities, including antimicrobial, anti-inflammatory, and antitumor effects . In particular, phosphatidylcholine covalently bonded with citronellic acid exhibits higher antiproliferative activity towards certain cancer cell lines compared to the free form of citronellic acid .
Action Environment
Environmental factors can influence the action, efficacy, and stability of citronellic acid. For instance, the presence of other compounds, pH, temperature, and light exposure could potentially affect the stability and activity of citronellic acid . .
生化学分析
Biochemical Properties
Citronellic acid plays a crucial role in biochemical reactions, particularly in the bioconversion of monoterpene alcohols. It interacts with several enzymes, including alcohol dehydrogenases (ADH) and aldehyde dehydrogenases (ALDH), which catalyze the oxidation of citronellal to citronellic acid. These enzymes are encoded by genes such as ADH1, ADH3, ADH4, and SFA1 in yeast strains . The interaction between citronellic acid and these enzymes is essential for the production of other terpenoids and aromatic compounds.
Cellular Effects
Citronellic acid influences various cellular processes, including cell viability and melanin biosynthesis. Studies have shown that citronellic acid, along with its derivatives, affects the production of melanin in melanocytes. It has been observed to inhibit tyrosinase activity and intracellular tyrosinase expression, which are key factors in melanin production . Additionally, citronellic acid impacts cell signaling pathways and gene expression related to melanin biosynthesis.
Molecular Mechanism
At the molecular level, citronellic acid exerts its effects through binding interactions with specific enzymes and proteins. The conversion of citronellal to citronellic acid involves the oxidation process catalyzed by alcohol dehydrogenases and aldehyde dehydrogenases. These enzymes facilitate the transfer of electrons, leading to the formation of citronellic acid . The molecular mechanism also includes the regulation of gene expression related to these enzymatic activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of citronellic acid have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Citronellic acid has been shown to be relatively stable under controlled conditions, with its degradation primarily influenced by environmental factors such as temperature and pH . Long-term studies have indicated that citronellic acid can maintain its biochemical activity over extended periods, making it a valuable compound for various applications.
Dosage Effects in Animal Models
The effects of citronellic acid vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of citronellic acid can have beneficial effects, such as antioxidant and anti-inflammatory properties. High doses may lead to toxic or adverse effects, including skin irritation and potential toxicity . It is essential to determine the appropriate dosage to maximize the benefits while minimizing any harmful effects.
Metabolic Pathways
Citronellic acid is involved in several metabolic pathways, particularly in the metabolism of monoterpenes. It is produced through the oxidation of citronellal and further participates in the synthesis of other terpenoids and aromatic compounds. The metabolic pathway includes the conversion of citronellal to citronellic acid, followed by its activation to citronellyl-CoA, which enters the central metabolic pathways . Enzymes such as alcohol dehydrogenases and aldehyde dehydrogenases play a significant role in these processes.
Transport and Distribution
Within cells and tissues, citronellic acid is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. The distribution of citronellic acid is influenced by its solubility and affinity for different cellular compartments . These interactions ensure that citronellic acid reaches its target sites to exert its biochemical effects.
Subcellular Localization
Citronellic acid is localized in specific subcellular compartments, where it performs its biochemical functions. It is primarily found in the cytoplasm and associated with cellular membranes. The localization of citronellic acid is directed by targeting signals and post-translational modifications that guide it to specific organelles . This subcellular localization is crucial for its activity and function within the cell.
特性
IUPAC Name |
3,7-dimethyloct-6-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-8(2)5-4-6-9(3)7-10(11)12/h5,9H,4,6-7H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWSUKYXUMVMGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1047106 | |
| Record name | Citronellic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Sigma-Aldrich MSDS], Solid, Colourless liquid; smokey, whisky aroma | |
| Record name | Citronellic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20450 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Citronellic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035837 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 3,7-Dimethyl-6-octenoic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1230/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
121.00 to 122.00 °C. @ 1.00 mm Hg | |
| Record name | Citronellic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035837 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly, Insoluble in glycerol, water; soluble in most fixed oils, propylene glycol, soluble (in ethanol) | |
| Record name | Citronellic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035837 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 3,7-Dimethyl-6-octenoic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1230/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.920-0.926 (20°) | |
| Record name | 3,7-Dimethyl-6-octenoic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1230/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
502-47-6 | |
| Record name | Citronellic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=502-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Citronellic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Octenoic acid, 3,7-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Citronellic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Citronellic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.218 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CITRONELLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1JJT408R87 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Citronellic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035837 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
257 °C | |
| Record name | Citronellic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035837 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2-amino-N-[6-(3-aminopropyl)-3-benzyl-15-ethylidene-24-(1-hydroxyethyl)-9-[hydroxy(1H-indol-3-yl)methyl]-12,21-bis(hydroxymethyl)-18-(1-hydroxy-2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]-3-methylpentanamide](/img/structure/B1203027.png)

